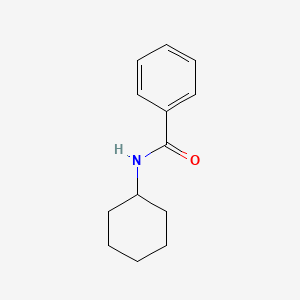

N-Cyclohexylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJYDHWNYPRIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170042 | |

| Record name | N-Cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1759-68-8 | |

| Record name | N-Cyclohexylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZAMIDE, N-CYCLOHEXYL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3GK2CZL0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Cyclohexylbenzamide Synthesis via Schotten-Baumann Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of N-cyclohexylbenzamide, a valuable amide compound, utilizing the robust and classic Schotten-Baumann reaction. This methodology is of significant interest for its efficiency in forming amide bonds, a fundamental linkage in numerous pharmaceutical agents and organic molecules. This document details the reaction mechanism, a specific experimental protocol, quantitative data, and visual representations of the synthesis workflow.

Introduction to the Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acyl chlorides.[1] Discovered by German chemists Carl Schotten and Eugen Baumann in the late 19th century, this reaction is a condensation process that typically occurs under biphasic conditions.[2] An organic phase dissolves the acyl chloride and the amine, while an aqueous phase containing a base, such as sodium hydroxide (B78521) or pyridine (B92270), serves to neutralize the hydrochloric acid generated during the reaction.[3] This neutralization is crucial as it drives the reaction equilibrium towards the formation of the amide product.[4] The versatility of this reaction extends to the formation of esters from alcohols and phenols with acylating agents under similar alkaline aqueous conditions.

Reaction Mechanism

The synthesis of N-cyclohexylbenzamide via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The reaction can be broken down into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine (B46788) acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer and Rearrangement: A base present in the reaction mixture, such as pyridine or hydroxide ion, abstracts a proton from the positively charged nitrogen atom.

-

Chloride Ion Elimination: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

Acid Neutralization: The hydrochloric acid formed as a byproduct is neutralized by the base in the aqueous phase, preventing the protonation of the unreacted amine and driving the reaction to completion.

Below is a diagram illustrating the reaction mechanism.

Caption: Schotten-Baumann reaction mechanism for N-cyclohexylbenzamide synthesis.

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of N-cyclohexylbenzamide based on established methods.[5]

Materials:

-

Cyclohexylamine

-

Benzoyl chloride

-

Benzene

-

Pyridine

Procedure:

-

In a suitable reaction vessel, dissolve 18 g of cyclohexylamine in 150 ml of benzene.

-

While stirring the solution, very slowly add 20 g of benzoyl chloride. Maintain the reaction temperature below 40°C, as the reaction is exothermic. The formation of white crystals may be observed.

-

Continue stirring the mixture for one hour after the addition of benzoyl chloride is complete.

-

Make the reaction mixture alkaline by the addition of pyridine.

-

Filter the resulting solid product with suction.

-

The crude crystals can be recrystallized from a 1:1 (v/v) mixture of methanol and ethanol to yield pure, white, needle-like crystals of N-cyclohexylbenzamide.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product in the synthesis of N-cyclohexylbenzamide.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Cyclohexylamine | C₆H₁₃N | 99.17 | Nucleophile |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | Electrophile |

| N-Cyclohexylbenzamide | C₁₃H₁₇NO | 203.28 | Product |

Table 2: Experimental and Characterization Data for N-Cyclohexylbenzamide

| Parameter | Value | Reference |

| Yield | 84% | [5] |

| Melting Point | 144-145 °C | [5] |

| 153-154 °C | [6] | |

| Appearance | White needles | [5] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.78–7.77 (2H, m), 7.49–7.40 (3H, m), 6.13 (1H, br), 4.03–3.93 (1H, m), 2.05–1.18 (10H, m) | [6] |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 166.6, 135.0, 131.2, 128.4, 126.8, 48.6, 33.2, 25.5, 24.9 | [6] |

| IR ν_max (KBr)/cm⁻¹ | 3322 (N-H), 1634 (C=O) | [6] |

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Experimental workflow for N-cyclohexylbenzamide synthesis.

Potential Side Reactions and Considerations

While the Schotten-Baumann reaction is generally efficient, certain side reactions can occur. The primary competing reaction is the hydrolysis of the acyl chloride by water present in the reaction mixture. This can be minimized by the slow addition of the acyl chloride to the amine solution and maintaining a sufficiently high concentration of the amine nucleophile. Additionally, ensuring the base effectively neutralizes the generated HCl is critical to prevent the formation of the unreactive ammonium (B1175870) salt of the amine.[4]

Conclusion

The Schotten-Baumann reaction remains a highly effective and practical method for the synthesis of N-cyclohexylbenzamide. The procedure is straightforward, and the product can be obtained in high yield and purity. This technical guide provides researchers and professionals in drug development with the necessary information to successfully synthesize and characterize this important amide compound.

References

The Formation of N-Cyclohexylbenzamide: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical synthesis of N-Cyclohexylbenzamide, a compound of interest in various chemical and pharmaceutical research areas. This document details the primary synthetic pathways, reaction mechanisms, experimental protocols, and relevant quantitative data to serve as a comprehensive resource for laboratory professionals.

Core Synthesis Mechanisms

The formation of N-Cyclohexylbenzamide, an amide, is fundamentally a reaction between a carboxylic acid derivative and an amine. The most common and direct methods involve the acylation of cyclohexylamine (B46788) with a benzoyl derivative. Two primary mechanistic pathways are prevalent: the direct reaction with an acyl chloride (Schotten-Baumann reaction) and the use of coupling agents to activate the parent carboxylic acid, benzoic acid.

Nucleophilic Acyl Substitution: The Schotten-Baumann Reaction

The reaction of benzoyl chloride with cyclohexylamine is a classic example of nucleophilic acyl substitution. This reaction, often performed under Schotten-Baumann conditions, typically involves an aqueous base to neutralize the hydrochloric acid byproduct.

The mechanism proceeds in two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. A base, such as pyridine (B92270) or sodium hydroxide, is typically added to neutralize the resulting hydrochloric acid and drive the reaction to completion.

Amide Coupling Agent-Mediated Synthesis

DCC is a widely used coupling reagent that facilitates amide bond formation by activating the carboxylic acid. The mechanism involves the following steps:

-

Activation of Carboxylic Acid: Benzoic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack by Amine: Cyclohexylamine then attacks the carbonyl carbon of the O-acylisourea intermediate.

-

Formation of Amide and Byproduct: This attack leads to the formation of N-Cyclohexylbenzamide and N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.

HATU is a highly efficient uronium-based coupling reagent. The mechanism is as follows:

-

Formation of an Active Ester: In the presence of a non-nucleophilic base (like diisopropylethylamine, DIPEA), benzoic acid reacts with HATU to form a highly reactive OAt-active ester.

-

Aminolysis: Cyclohexylamine then attacks the active ester, leading to the formation of N-Cyclohexylbenzamide.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of N-Cyclohexylbenzamide.

Synthesis from Benzoyl Chloride and Cyclohexylamine

This protocol is adapted from a standard Schotten-Baumann procedure.

Materials:

-

Cyclohexylamine

-

Benzoyl chloride

-

Benzene (B151609) (or a less toxic alternative like toluene (B28343) or dichloromethane)

-

Pyridine (or 10% aqueous sodium hydroxide)

Procedure:

-

Dissolve 18 g of cyclohexylamine in 150 ml of benzene in a flask equipped with a stirrer and a dropping funnel.

-

Slowly add 20 g of benzoyl chloride to the solution with continuous stirring, maintaining the temperature below 40°C. The formation of a white precipitate will be observed.

-

After the addition is complete, continue stirring the mixture for one hour.

-

Make the mixture alkaline by adding pyridine.

-

Filter the product with suction.

-

Recrystallize the crude product from a 1:1 mixture of methanol and ethanol to obtain white, needle-like crystals.

Synthesis using a PPh3/I2 Mediated Reaction

This method provides an alternative route starting from benzoic acid.

Materials:

-

Benzoic acid

-

Cyclohexylamine

-

Triphenylphosphine (B44618) (PPh3)

-

Iodine (I2)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate (B1210297)

Procedure:

-

To a stirred solution of iodine (0.49 mmol) in 2 mL of CH2Cl2 at 0°C, add triphenylphosphine (0.49 mmol) in one portion.

-

Add cyclohexylamine (0.49 mmol) and continue stirring for 5 minutes.

-

Add triethylamine (0.82 mmol), followed by the addition of benzoic acid (0.41 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for an additional 10 minutes.

-

Concentrate the crude mixture under reduced pressure.

-

Purify the residue by column chromatography using 30% ethyl acetate in hexane as the eluent to obtain N-Cyclohexylbenzamide as a white solid.

Quantitative Data

The following tables summarize key quantitative data for N-Cyclohexylbenzamide and its synthesis.

Table 1: Physical and Spectroscopic Data for N-Cyclohexylbenzamide

| Property | Value | Reference |

| Molecular Formula | C13H17NO | |

| Molecular Weight | 203.28 g/mol | |

| Melting Point | 144-145 °C | |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.77-7.75 (m, 2H), 7.49-7.38 (m, 3H), 6.09 (br s, 1H), 3.98 (m, 1H), 2.05 (m, 2H), 1.78 (m, 2H), 1.66 (m, 1H), 1.42 (m, 2H), 1.22 (m, 3H) | |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 166.7, 135.1, 131.2, 128.5, 126.9, 48.7, 33.2, 25.56, 24.95 |

Table 2: Summary of Synthetic Protocols and Yields

| Starting Materials | Reagents/Solvent | Reaction Time | Yield | Reference |

| Cyclohexylamine, Benzoyl Chloride | Benzene, Pyridine | 1 hour | 84% | |

| Benzoic Acid, Cyclohexylamine | PPh₃, I₂, TEA, CH₂Cl₂ | ~15 minutes | 99% | |

| Benzoyl Chloride, Cyclohexylamine | Sodium Bicarbonate | Not Specified | Not Specified |

Experimental Workflow

The general workflow for the synthesis and purification of N-Cyclohexylbenzamide is depicted below.

N-Cyclohexylbenzamide Crystal Structure: A Technical Analysis for Drug Development Professionals

An In-depth Guide to the Crystallographic Analysis, Experimental Protocols, and Potential Biological Significance of N-Cyclohexylbenzamide.

This technical guide provides a comprehensive analysis of the crystal structure of N-Cyclohexylbenzamide, a compound of interest for researchers, scientists, and professionals in drug development. This document details the methodologies for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, it presents the complete crystallographic data in a structured format and explores a potential biological signaling pathway relevant to its benzamide (B126) core.

Quantitative Crystallographic Data

The single-crystal X-ray diffraction analysis of N-Cyclohexylbenzamide provides precise data on its three-dimensional atomic arrangement. This information is crucial for understanding its physicochemical properties and for structure-based drug design.

Table 1: Crystal Data and Structure Refinement for N-Cyclohexylbenzamide

| Parameter | Value |

| CCDC Number | 786618 |

| Empirical Formula | C₁₃H₁₇NO |

| Formula Weight | 203.28 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.458(3) Å |

| b | 10.899(3) Å |

| c | 10.592(3) Å |

| α | 90° |

| β | 98.783(5)° |

| γ | 90° |

| Volume | 1192.5(6) ų |

| Z | 4 |

| Calculated Density | 1.132 Mg/m³ |

| Absorption Coefficient | 0.072 mm⁻¹ |

| F(000) | 440 |

| Data Collection | |

| Crystal Size | 0.20 x 0.15 x 0.10 mm |

| θ Range for Data Collection | 2.44 to 25.00° |

| Index Ranges | -12≤h≤12, -12≤k≤12, -12≤l≤12 |

| Reflections Collected | 8334 |

| Independent Reflections | 2095 [R(int) = 0.0345] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2095 / 0 / 137 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2σ(I)] | R1 = 0.0487, wR2 = 0.1278 |

| R indices (all data) | R1 = 0.0686, wR2 = 0.1423 |

| Largest Diff. Peak and Hole | 0.225 and -0.186 e.Å⁻³ |

Experimental Protocols

Synthesis of N-Cyclohexylbenzamide

N-Cyclohexylbenzamide can be synthesized via the acylation of cyclohexylamine (B46788) with benzoyl chloride.[1]

Materials:

-

Cyclohexylamine

-

Benzoyl chloride

-

Benzene (B151609) (or a suitable alternative solvent like dichloromethane)

-

Pyridine

Procedure:

-

Dissolve 18 g of cyclohexylamine in 150 ml of benzene in a flask equipped with a stirrer.

-

Slowly add 20 g of benzoyl chloride to the solution while stirring, maintaining the temperature below 40°C.

-

Continue stirring the mixture for one hour. During this time, a white precipitate will form.

-

Make the mixture alkaline by adding pyridine.

-

Filter the solid product under suction.

-

Recrystallize the crude product from a 1:1 (v/v) mixture of methanol and ethanol to obtain pure N-Cyclohexylbenzamide as white needles.[1]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the synthesized N-Cyclohexylbenzamide.

Materials:

-

Purified N-Cyclohexylbenzamide

-

A suitable solvent system (e.g., ethanol/water or methanol)

Procedure:

-

Dissolve the purified N-Cyclohexylbenzamide in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature in a loosely covered container to allow for slow evaporation of the solvent.

-

Colorless, prism-like crystals will form over a period of several days.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following key steps.

Data Collection:

-

A suitable single crystal of N-Cyclohexylbenzamide is mounted on a goniometer.

-

The crystal is placed in a stream of X-rays, typically from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) source.

-

Diffraction data are collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with an area detector.

-

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods.

-

The structural model is then refined using full-matrix least-squares on F², which minimizes the differences between the observed and calculated structure factors.

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The process of determining the crystal structure of a small molecule like N-Cyclohexylbenzamide follows a well-defined workflow.

References

Spectroscopic Profile of N-Cyclohexylbenzamide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound N-Cyclohexylbenzamide (CAS No: 1759-68-8), a molecule of interest in organic synthesis and medicinal chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

-

IUPAC Name: N-Cyclohexylbenzamide

-

Molecular Formula: C₁₃H₁₇NO

-

Molecular Weight: 203.28 g/mol [1]

-

Structure:

Image Source: PubChem CID 15657

Spectroscopic Data Summary

The following sections provide a detailed summary of the NMR, IR, and MS data for N-Cyclohexylbenzamide, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for N-Cyclohexylbenzamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.77 – 7.69 | m | 2H | Aromatic (ortho-protons of benzoyl group) |

| 7.45 | t, J = 7.3 Hz | 1H | Aromatic (para-proton of benzoyl group) |

| 7.38 | t, J = 7.4 Hz | 2H | Aromatic (meta-protons of benzoyl group) |

| 6.00 | s | 1H | Amide N-H |

| 3.94 | tdd, J = 11.8, 8.0, 4.0 Hz | 1H | Cyclohexyl C-H (methine adjacent to N) |

| 2.05 – 1.94 | m | 2H | Cyclohexyl C-H₂ |

| 1.77 – 1.70 | m | 2H | Cyclohexyl C-H₂ |

| 1.62 | dd, J = 9.2, 3.7 Hz | 1H | Cyclohexyl C-H₂ |

| 1.47 – 1.32 | m | 2H | Cyclohexyl C-H₂ |

| 1.25 – 1.13 | m | 3H | Cyclohexyl C-H₂ |

| Data sourced from a 400 MHz spectrum in CDCl₃.[1] |

Table 2: ¹³C NMR Spectroscopic Data for N-Cyclohexylbenzamide

| Chemical Shift (δ) ppm | Assignment |

| 166.62 | Carbonyl (C=O) |

| 135.04 | Aromatic (quaternary carbon) |

| 131.18 | Aromatic C-H |

| 128.45 | Aromatic C-H |

| 126.78 | Aromatic C-H |

| 48.65 | Cyclohexyl C-H (methine adjacent to N) |

| 33.18 | Cyclohexyl C-H₂ |

| 25.53 | Cyclohexyl C-H₂ |

| 24.87 | Cyclohexyl C-H₂ |

| Data sourced from a 75 MHz spectrum in CDCl₃.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for N-Cyclohexylbenzamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| 3100-3000 | C-H Stretch | Aromatic |

| 2930-2850 | C-H Stretch | Aliphatic (Cyclohexyl) |

| ~1635 | C=O Stretch (Amide I band) | Amide |

| ~1540 | N-H Bend (Amide II band) | Amide |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

| These are expected values based on typical amide spectra. The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film). |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Table 4: Key Mass Spectrometry Data (Electron Ionization - EI) for N-Cyclohexylbenzamide

| m/z | Interpretation |

| 203 | [M]⁺˙ (Molecular Ion) |

| 122 | [C₆H₅CONH₂]⁺˙ (Fragment from cleavage of N-Cyclohexyl bond) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation, often the base peak) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| Data sourced from NIST Mass Spectrometry Data Center.[1] |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Cyclohexylbenzamide in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly and reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of N-Cyclohexylbenzamide with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, data is collected over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of N-Cyclohexylbenzamide in a volatile solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

-

Data Acquisition (GC-MS):

-

Inject the sample into the GC, where it is vaporized and separated on a capillary column.

-

The separated compound enters the mass spectrometer's ion source.

-

Set the ionization energy to 70 eV for EI.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

-

Synthesis and Analysis Workflow

The logical flow from synthesis to spectroscopic characterization is a critical process in chemical research. The following diagrams illustrate this workflow.

References

Solubility Profile of N-Cyclohexylbenzamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylbenzamide is a secondary amide with a molecular structure that incorporates both a polar amide group and nonpolar cyclohexyl and phenyl rings. This amphiphilic nature governs its solubility in various organic solvents, a critical parameter in drug development, chemical synthesis, and various research applications. Understanding the solubility of N-Cyclohexylbenzamide is essential for designing reaction conditions, developing formulations, and predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the solubility of N-Cyclohexylbenzamide, including qualitative solubility data, a detailed experimental protocol for quantitative solubility determination, and a visual representation of the experimental workflow.

Core Concepts: Factors Influencing Solubility

The solubility of N-Cyclohexylbenzamide is primarily dictated by the principle of "like dissolves like." The interplay between its structural features determines its affinity for different types of organic solvents:

-

Amide Group: The polar amide (-CONH-) group is capable of forming hydrogen bonds, which promotes solubility in polar solvents.[1]

-

Cyclohexyl and Phenyl Rings: These nonpolar hydrocarbon moieties contribute to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.[2]

-

Hydrogen Bonding: As a secondary amide, N-Cyclohexylbenzamide can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen).[1][3] This capability enhances its interaction with protic and other hydrogen-bonding solvents.

Generally, the solubility of amides decreases as the size of the nonpolar alkyl or aryl groups increases.[4] While N-Cyclohexylbenzamide is a solid at room temperature, its solubility is expected to be significant in a range of organic solvents.[2]

Qualitative Solubility Data

The following table summarizes the predicted qualitative solubility of N-Cyclohexylbenzamide in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Ethanol (B145695), Methanol | Soluble | The hydroxyl group of these solvents can effectively form hydrogen bonds with the amide group of N-Cyclohexylbenzamide, facilitating dissolution. |

| Polar Aprotic | Acetone (B3395972), DMSO, DMF | Soluble | These solvents can act as hydrogen bond acceptors and have dipole moments that can interact with the polar amide group. The nonpolar regions of the molecule are also readily solvated. |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The large nonpolar groups (cyclohexyl and phenyl rings) will have some affinity for these solvents. However, the polar amide group will hinder extensive dissolution in the absence of strong solute-solvent interactions.[5] |

| Chlorinated | Dichloromethane | Soluble | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity like N-Cyclohexylbenzamide. |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

To obtain precise and reliable quantitative solubility data for N-Cyclohexylbenzamide, the shake-flask method is the gold standard.[6] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the maximum concentration of N-Cyclohexylbenzamide that dissolves in a selected organic solvent at equilibrium.

Materials:

-

N-Cyclohexylbenzamide (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of solid N-Cyclohexylbenzamide to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been formed.[6]

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached.[6] Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle. For a more complete separation, centrifuge the vials.[6]

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.[6]

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV. Prepare a calibration curve using standard solutions of N-Cyclohexylbenzamide of known concentrations to quantify the amount of dissolved solute.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of N-Cyclohexylbenzamide.

References

Physical and chemical properties of N-Cyclohexylbenzamide

An In-depth Technical Guide to the Physical and Chemical Properties of N-Cyclohexylbenzamide

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of N-Cyclohexylbenzamide, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual workflows to facilitate understanding and application in a research context.

Core Chemical and Physical Properties

N-Cyclohexylbenzamide is an organic compound featuring a benzamide (B126) structure with a cyclohexyl group attached to the amide nitrogen.[1] Its structural characteristics, including the hydrophobic benzene (B151609) and cyclohexyl rings, influence its physical properties and solubility.[1] This compound typically appears as a white to off-white solid.[1]

Table 1: Physical and Chemical Properties of N-Cyclohexylbenzamide

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇NO | [1][2][3][4] |

| Molecular Weight | 203.28 g/mol | [1][2] |

| Monoisotopic Mass | 203.131014166 Da | [2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 145 - 154 °C | [5][6] |

| Boiling Point | 389.5 °C at 760 mmHg | [4] |

| Density | 1.06 g/cm³ | [4] |

| Flash Point | 233.5 °C | [4] |

| Refractive Index | 1.547 | [4] |

| Vapor Pressure | 2.84E-06 mmHg at 25°C | [4] |

| XLogP3-AA | 2.9 | [2][3] |

| Topological Polar Surface Area | 29.1 Ų | [2][3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1759-68-8 | [1][2][4] |

| IUPAC Name | N-cyclohexylbenzamide | [2] |

| SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2 | [1][2] |

| InChI | InChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15) | [1][2] |

| InChIKey | KQJYDHWNYPRIRY-UHFFFAOYSA-N | [1][2] |

| Synonyms | N-Benzoylcyclohexylamine, 1′,2′,3′,4′,5′,6′-Hexahydrobenzanilide, NSC 4632 | [1][2] |

Solubility Profile

N-Cyclohexylbenzamide's large non-polar surface area, contributed by the benzene and cyclohexyl rings, results in low solubility in water.[1] It is, however, more soluble in various organic solvents.

Table 3: Solubility of N-Cyclohexylbenzamide

| Solvent | Solubility | Source(s) |

| Water | Low / Slightly Soluble | [1][7] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble (based on similar structures) | [8] |

| Dimethylformamide (DMF) | Soluble (based on similar structures) | [8] |

| Dichloromethane (DCM) | Soluble (based on similar structures) | [8] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-Cyclohexylbenzamide.

Table 4: Summary of Spectral Data

| Technique | Key Peaks / Information | Source(s) |

| ¹H NMR | (300 MHz, CDCl₃) δ: 7.78–7.77 (2H, m), 7.49–7.40 (3H, m), 6.13 (1H, br), 4.03–3.93 (1H, m), 2.05–1.18 (10H, m) | [6] |

| ¹³C NMR | (75 MHz, CDCl₃) δ: 166.6, 135.0, 131.2, 128.4, 126.8, 48.6, 33.2, 25.5, 24.9 | [6] |

| IR (KBr) | νₘₐₓ (cm⁻¹): 3322 (N-H), 1634 (C=O) | [6] |

| Mass Spec (GC-MS) | Key fragments at m/z 105 and 122 | [2] |

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of N-Cyclohexylbenzamide based on established chemical principles and procedures adapted from related compounds.

Synthesis of N-Cyclohexylbenzamide via Amidation

This protocol describes a common method for forming the amide bond between benzoic acid and cyclohexylamine (B46788) using triphenylphosphine (B44618) (PPh₃) and iodine (I₂) as mediating agents.[9]

Materials and Reagents:

-

Benzoic acid

-

Cyclohexylamine

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of iodine (1.2 mmol) in CH₂Cl₂ (10 mL) at 0 °C, add triphenylphosphine (1.2 mmol) in one portion.

-

Add cyclohexylamine (1.2 mmol) to the mixture and continue stirring for 5-10 minutes.

-

Add benzoic acid (1.0 mmol) to the reaction mixture.

-

Add triethylamine (2.0 mmol) and allow the reaction to warm to room temperature.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 30% EtOAc/hexane eluent.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield N-Cyclohexylbenzamide as a white solid.[9]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified N-Cyclohexylbenzamide in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or 400 MHz spectrometer.[6] Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.[6]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample.

-

Acquisition: Record the IR spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS):

-

Technique: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.[2]

-

Analysis: The resulting mass spectrum will provide the molecular ion peak and characteristic fragmentation patterns for structural confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-Cyclohexylbenzamide.

Caption: General workflow for the synthesis and analysis of N-Cyclohexylbenzamide.

Biological Activity and Potential Applications

While specific signaling pathways for N-Cyclohexylbenzamide are not extensively documented, the benzamide scaffold is a well-established pharmacophore in drug discovery.[10] Derivatives of benzamides exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[10][11] For instance, structurally related N-aryl-N'-[4-(aryloxy)cyclohexyl]squaramides have been investigated as inhibitors of the LXR/SREBP-1c signaling pathway, which is relevant in metabolic diseases.[12] Furthermore, other complex metal-containing benzoate (B1203000) compounds have been shown to exert antiproliferative activity through the p53 signaling pathway.[13]

The presence of the N-cyclohexyl group contributes to the lipophilicity of the molecule, which can enhance cell permeability and interaction with biological targets.[10] Future research could focus on screening N-Cyclohexylbenzamide for activity in assays related to inflammation, cancer cell proliferation, or metabolic regulation to elucidate its specific mechanism of action. The synthetic and analytical protocols provided herein offer a solid foundation for producing and characterizing this compound for such biological investigations.

References

- 1. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]

- 2. N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. N-cyclohexylbenzamide | 1759-68-8 [chemnet.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. rsc.org [rsc.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N-Aryl- N'-[4-(aryloxy)cyclohexyl]squaramide-Based Inhibitors of LXR/SREBP-1c Signaling Pathway Ameliorating Steatotic Liver Disease: Navigating the Role of SIRT6 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiproliferative activity exerted by tricyclohexylphosphanegold(I) n-mercaptobenzoate against MCF-7 and A2780 cell lines: the role of p53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-Cyclohexylbenzamide from benzoyl chloride and cyclohexylamine

An In-depth Technical Guide to the Synthesis of N-Cyclohexylbenzamide from Benzoyl Chloride and Cyclohexylamine (B46788)

This guide provides a comprehensive overview of the synthesis of N-Cyclohexylbenzamide, a valuable amide compound in organic synthesis and pharmaceutical research. The primary method detailed is the acylation of cyclohexylamine with benzoyl chloride, a classic example of the Schotten-Baumann reaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Reaction Overview

The synthesis involves the nucleophilic acyl substitution reaction between cyclohexylamine and benzoyl chloride. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide, N-Cyclohexylbenzamide, and eliminates hydrochloric acid (HCl) as a byproduct.[1] A base is typically added to neutralize the HCl, driving the reaction to completion.[2][3]

Chemical Equation:

C₆H₅COCl (Benzoyl Chloride) + C₆H₁₁NH₂ (Cyclohexylamine) → C₆H₅CONHC₆H₁₁ (N-Cyclohexylbenzamide) + HCl

Experimental Protocol

The following protocol is a detailed methodology for the synthesis, workup, and purification of N-Cyclohexylbenzamide.

2.1 Materials and Reagents

-

Cyclohexylamine (C₆H₁₁NH₂)

-

Benzoyl chloride (C₆H₅COCl)

-

Benzene (or a suitable alternative solvent like Dichloromethane)

-

Pyridine (or another suitable base like triethylamine (B128534) or excess cyclohexylamine)

-

Ethanol

-

Distilled water

2.2 Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

-

Apparatus for recrystallization

2.3 Synthesis Procedure [4]

-

Reaction Setup: In a round-bottom flask, dissolve 18 g of cyclohexylamine in 150 ml of benzene.

-

Addition of Benzoyl Chloride: Cool the flask in an ice bath to maintain a low temperature. While stirring vigorously, slowly add 20 g of benzoyl chloride to the solution dropwise from a dropping funnel. The temperature should be maintained below 40°C throughout the addition. The formation of a white precipitate will be observed.

-

Reaction Time: After the addition is complete, continue to stir the mixture for one hour at room temperature to ensure the reaction goes to completion.

-

Neutralization: Make the reaction mixture alkaline by adding pyridine. This step neutralizes the hydrochloric acid byproduct.

-

Isolation of Crude Product: Collect the solid crude product by vacuum filtration using a Büchner funnel.

2.4 Purification [4]

-

Recrystallization: Transfer the crude solid to a clean flask. Recrystallize the product from a 1:1 (v/v) mixture of methanol and ethanol. Dissolve the crude product in a minimum amount of the hot solvent mixture.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. White, needle-like crystals of N-Cyclohexylbenzamide should form.

-

Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry completely.

Data Presentation

The following tables summarize the key quantitative and physical data for the reactants and the final product.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Cyclohexylamine | C₆H₁₃N | 99.17 | Liquid |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | Liquid |

| N-Cyclohexylbenzamide | C₁₃H₁₇NO | 203.28 | White to off-white solid[5] |

Table 2: Experimental Data and Results

| Parameter | Value | Reference |

| Mass of Cyclohexylamine | 18 g | [4] |

| Mass of Benzoyl Chloride | 20 g | [4] |

| Crude Melting Point | 142-144 °C | [4] |

| Recrystallized Melting Point | 144-145 °C | [4] |

| Reported Melting Point | 143-144 °C | [6] |

| Yield | 84% | [4] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N-Cyclohexylbenzamide.

Caption: Workflow for the synthesis of N-Cyclohexylbenzamide.

Safety and Handling

-

Benzoyl chloride is corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Cyclohexylamine is corrosive and flammable. Avoid inhalation and skin contact.

-

Benzene is a known carcinogen and is highly flammable. Safer solvent alternatives such as dichloromethane (B109758) or toluene (B28343) should be considered.

-

The reaction is exothermic. Slow, controlled addition of benzoyl chloride and external cooling are crucial to prevent the reaction from becoming too vigorous.

Characterization

The identity and purity of the synthesized N-Cyclohexylbenzamide can be confirmed using several analytical techniques:

-

Melting Point: A sharp melting point range close to the literature value (144-145°C) indicates high purity.[4]

-

Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy can be used to confirm the molecular structure of the final product.

-

Chromatography: Thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and assess the purity of the final product.[2]

References

N-Cyclohexylbenzamide derivatives synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of N-Cyclohexylbenzamide Derivatives

Introduction

N-Cyclohexylbenzamide derivatives represent a versatile class of organic compounds with significant importance in medicinal chemistry and materials science.[1][2] The core structure, consisting of a benzoyl group attached to a cyclohexylamine (B46788) via an amide linkage, serves as a valuable scaffold for the development of novel therapeutic agents.[1][3][4] The biological activity of these compounds is highly dependent on the nature and position of substituents on both the benzoyl ring and the amide nitrogen.[3] Derivatives of this class have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[4][5][6] This guide provides a comprehensive overview of the synthetic methodologies for preparing N-cyclohexylbenzamide derivatives and the key analytical techniques for their characterization.

Synthesis of N-Cyclohexylbenzamide Derivatives

The most common and straightforward method for the synthesis of N-cyclohexylbenzamide derivatives is the nucleophilic acyl substitution reaction between a substituted benzoyl chloride and cyclohexylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[7] Alternative methods, such as amide coupling reactions using coupling agents, can also be employed, particularly when starting from a carboxylic acid.

A general synthetic workflow for the preparation of N-cyclohexylbenzamide derivatives is illustrated below.

References

- 1. 4-cyclohexyl-N-phenylbenzamide For Research [benchchem.com]

- 2. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

N-Cyclohexylbenzamide Scaffold: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-Cyclohexylbenzamide scaffold is a versatile structural motif that has garnered significant interest in medicinal chemistry. Comprising a central benzamide (B126) core with a cyclohexyl substituent on the amide nitrogen, this scaffold serves as a foundational structure for a diverse range of biologically active compounds. The inherent lipophilicity imparted by the cyclohexyl group, combined with the hydrogen bonding capabilities of the amide linkage and the potential for aromatic interactions from the phenyl ring, provides a unique combination of physicochemical properties that are conducive to interaction with various biological targets. This technical guide aims to provide an in-depth overview of the potential biological activities associated with the N-Cyclohexylbenzamide scaffold, supported by quantitative data from representative derivatives, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

While extensive research has been conducted on a wide array of N-substituted benzamides, this guide will focus on elucidating the therapeutic potential inherent to the core N-Cyclohexylbenzamide structure. The biological activities discussed herein are primarily demonstrated by derivatives of this scaffold, suggesting that the N-Cyclohexylbenzamide core can be strategically functionalized to develop potent and selective therapeutic agents. The information presented is intended to serve as a valuable resource for researchers engaged in the design and development of novel pharmaceuticals based on this promising chemical framework.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data for the biological activities of various N-Cyclohexylbenzamide derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of N-Cyclohexylbenzamide Derivatives

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Imidazole-based N-phenylbenzamide derivative (4e) | A549 (Lung Carcinoma) | MTT Assay | 9.8 | [1] |

| HeLa (Cervical Carcinoma) | MTT Assay | 11.1 | [1] | |

| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 10.2 | [1] | |

| Imidazole-based N-phenylbenzamide derivative (4f) | A549 (Lung Carcinoma) | MTT Assay | 7.5 | [1] |

| HeLa (Cervical Carcinoma) | MTT Assay | 9.3 | [1] | |

| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 8.9 | [1] | |

| N-benzylbenzamide derivative (20b) | A549 (Lung Carcinoma) | MTT Assay | 0.015 | [2] |

| HCT116 (Colon Carcinoma) | MTT Assay | 0.012 | [2] | |

| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 0.027 | [2] | |

| K562 (Chronic Myelogenous Leukemia) | MTT Assay | 0.019 | [2] |

Table 2: Antimicrobial Activity of N-Cyclohexylbenzamide Derivatives

| Compound | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |

| N-(3-cyanothiophen-2-yl)-4-hydroxybenzamide (5a) | Bacillus subtilis | Broth Microdilution | 6.25 | [3] |

| Escherichia coli | Broth Microdilution | 3.12 | [3] | |

| N-(4-bromophenyl)benzamide (6c) | Bacillus subtilis | Broth Microdilution | 6.25 | [3] |

| Escherichia coli | Broth Microdilution | 3.12 | [3] | |

| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine (22) | Salmonella enterica | Not Specified | 8.79 µM (LC50) | [4][5] |

| Pseudomonas aeruginosa | Not Specified | 138 µM (LC50) | [4][5] | |

| Staphylococcus aureus | Not Specified | 287 µM (LC50) | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the N-Cyclohexylbenzamide scaffold and for key biological assays used to evaluate its activity.

Synthesis of N-Cyclohexylbenzamide

Materials:

-

Benzoic acid

-

Thionyl chloride (SOCl₂)

-

Triethylamine (B128534) (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Acid Chloride Formation: To a solution of benzoic acid (1.0 eq) in dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Amide Formation: In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in DCM. Cool this solution to 0 °C.

-

Add the freshly prepared benzoyl chloride solution dropwise to the cyclohexylamine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-Cyclohexylbenzamide.

Anticancer Activity: MTT Assay

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Test compounds (N-Cyclohexylbenzamide derivatives)

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (N-Cyclohexylbenzamide derivatives)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 100 µL.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control (MHB + inoculum, no compound), a sterility control (MHB only), and a positive control (serial dilutions of a standard antibiotic).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a potential signaling pathway that may be modulated by N-Cyclohexylbenzamide derivatives based on the activities of related benzamide compounds.

Caption: A generalized workflow for the synthesis, screening, and analysis of N-Cyclohexylbenzamide derivatives.

Caption: A potential signaling pathway (PI3K/Akt) that may be targeted by N-Cyclohexylbenzamide derivatives.

Conclusion

The N-Cyclohexylbenzamide scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential biological activities, including anticancer and antimicrobial effects. While much of the currently available data is on substituted derivatives, the consistent appearance of bioactivity suggests that the core scaffold provides a favorable framework for molecular recognition by various biological targets. The lipophilic cyclohexyl group likely plays a crucial role in membrane permeability and hydrophobic interactions within target binding sites, while the benzamide moiety offers key hydrogen bonding and aromatic stacking opportunities.

Further research is warranted to explore the full potential of this scaffold. This should include the synthesis and screening of a broader library of derivatives to establish comprehensive structure-activity relationships, as well as mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to develop novel and effective drugs based on the N-Cyclohexylbenzamide core.

References

- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Synthesis and Antimicrobial Activity of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

N-Cyclohexylbenzamide (CAS 1759-68-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylbenzamide is an organic compound belonging to the benzamide (B126) class, characterized by a cyclohexyl group attached to the nitrogen of the amide functionality. Its CAS number is 1759-68-8. This technical guide provides a thorough overview of the physicochemical properties, synthesis, spectral data, and potential biological activities of N-Cyclohexylbenzamide. While specific quantitative biological data for this compound is limited in publicly available literature, this document outlines potential therapeutic applications and detailed experimental protocols based on the activities of structurally related compounds.

Physicochemical and Spectral Properties

N-Cyclohexylbenzamide is a white to off-white solid with low solubility in water but is soluble in organic solvents like ethanol (B145695) and acetone.[1] Its hydrophobic nature, attributed to the benzene (B151609) and cyclohexyl rings, influences its reactivity and biological interactions.[1]

Table 1: Physicochemical Properties of N-Cyclohexylbenzamide

| Property | Value | Reference(s) |

| CAS Number | 1759-68-8 | [2] |

| Molecular Formula | C₁₃H₁₇NO | [3][4] |

| Molecular Weight | 203.28 g/mol | [2][3] |

| Melting Point | 144-145 °C | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Low in water; soluble in ethanol, acetone | [1] |

Table 2: Spectral Data for N-Cyclohexylbenzamide

| Technique | Data Summary |

| ¹H NMR | ¹H NMR (400 MHz, CDCl₃) δ 7.77 – 7.69 (m, 2H), 7.45 (t, J = 7.3 Hz, 1H), 7.38 (t, J = 7.4 Hz, 2H), 6.00 (s, 1H), 3.94 (tdd, J = 11.8, 8.0, 4.0 Hz, 1H), 2.05 – 1.94 (m, 2H), 1.77 – 1.70 (m, 2H), 1.62 (dd, J = 9.2, 3.7 Hz, 1H), 1.47 – 1.32 (m, 2H), 1.25 – 1.13 (m, 3H). |

| ¹³C NMR | ¹³C NMR (75 MHz, CDCl₃) δ 166.62, 135.04, 131.18, 128.45, 126.78, 48.65, 33.18, 25.53, 24.87. |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 105, m/z 2nd Highest: 122, m/z 3rd Highest: 77. |

| Infrared (IR) Spectroscopy | KBr WAFER. |

Synthesis of N-Cyclohexylbenzamide

N-Cyclohexylbenzamide can be synthesized via the amidation of benzoyl chloride with cyclohexylamine (B46788).

Experimental Protocol: Synthesis of N-Cyclohexylbenzamide[1]

Materials:

-

Cyclohexylamine (18 g)

-

Benzene (150 ml)

-

Benzoyl chloride (20 g)

-

Pyridine

-

Ethanol

Procedure:

-

Dissolve 18 g of cyclohexylamine in 150 ml of benzene.

-

Slowly add 20 g of benzoyl chloride to the solution with stirring, maintaining the temperature below 40°C.

-

Observe the formation of white crystals.

-

Continue stirring the mixture for one hour.

-

Make the mixture alkaline by adding pyridine.

-

Filter the product with suction.

-

Recrystallize the crude product from a 1:1 (v/v) mixture of methanol and ethanol to obtain white needles.

Yield: 84% Melting Point: 144-145 °C

Potential Biological Activities and Experimental Protocols

While specific biological activity data for N-Cyclohexylbenzamide is not extensively available, the benzamide scaffold is present in numerous compounds with demonstrated therapeutic potential, including anticancer and antibacterial agents. Structurally related compounds have been reported to act as inhibitors of Poly(ADP-ribose) Polymerase (PARP) and NADPH oxidase.

Anticancer Activity

The benzamide core is a key feature in several anticancer drugs. The potential cytotoxic effects of N-Cyclohexylbenzamide against various cancer cell lines can be evaluated using the following protocol.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

N-Cyclohexylbenzamide

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of N-Cyclohexylbenzamide in the culture medium.

-

Treat the cells with varying concentrations of the compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.

Antibacterial Activity

Benzamide derivatives have also been investigated for their antibacterial properties. The minimum inhibitory concentration (MIC) of N-Cyclohexylbenzamide against various bacterial strains can be determined using the broth microdilution method.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well plates

-

N-Cyclohexylbenzamide

Procedure:

-

Prepare a bacterial inoculum in MHB with a turbidity equivalent to a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of N-Cyclohexylbenzamide in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Potential Mechanisms of Action

The 3-aminobenzamide (B1265367) moiety, structurally related to N-Cyclohexylbenzamide, is a known inhibitor of PARP enzymes, which are critical for DNA repair. PARP inhibitors have emerged as a significant class of anticancer agents.

Some benzamide derivatives have been shown to inhibit NADPH oxidases, enzymes that generate reactive oxygen species (ROS). Dysregulation of NADPH oxidase activity is implicated in various diseases.

Conclusion

N-Cyclohexylbenzamide (CAS 1759-68-8) is a well-characterized compound in terms of its physicochemical and spectral properties. While direct evidence of its biological activity is currently limited, its structural similarity to known bioactive benzamides suggests potential as an anticancer and antibacterial agent, possibly through mechanisms involving PARP or NADPH oxidase inhibition. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these potential therapeutic applications. Further research is warranted to elucidate the specific biological functions and pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols: N-Cyclohexylbenzamide as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylbenzamide and its derivatives represent a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile building block has been incorporated into molecules targeting a range of therapeutic areas, including oncology, inflammation, and gastrointestinal disorders. The cyclohexyl group provides a lipophilic moiety that can enhance cell permeability and target engagement, while the benzamide (B126) core offers a rigid framework amenable to diverse chemical modifications for optimizing potency and selectivity.

These application notes provide an overview of the therapeutic potential of N-Cyclohexylbenzamide derivatives, supported by quantitative data from structurally related compounds. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and development in this area.

Therapeutic Applications

Anticancer Activity

Substituted benzamides are a well-established class of anticancer agents.[1] The N-cyclohexylbenzamide scaffold has been explored for its potential to inhibit key enzymes involved in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerase (PARP).[2]

Mechanism of Action: PARP Inhibition

The 3-aminobenzamide (B1265367) moiety, a key feature in some N-cyclohexylbenzamide derivatives, is a known inhibitor of PARP enzymes, which are critical for DNA repair.[2] In cancer cells with existing DNA repair defects, such as those with BRCA mutations, PARP inhibition can lead to a synthetic lethality, resulting in selective cancer cell death.[2]

Anti-inflammatory Activity

Certain N-cyclohexylbenzamide derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

The N-cyclohexylbenzamide scaffold can interact with the active site of COX-1 and/or COX-2, inhibiting the production of prostaglandins (B1171923), which are key mediators of inflammation.

Gastrointestinal Motility Stimulation

Derivatives of N-cyclohexylbenzamide have been investigated as potent stimulants of gastrointestinal motor function, suggesting their potential use in treating disorders such as gastroparesis and constipation-predominant irritable bowel syndrome (IBS-C).

Data Presentation

The following tables summarize the biological activity of compounds structurally related to N-Cyclohexylbenzamide, providing a reference for potential efficacy.

Table 1: Anticancer Activity of Benzamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |

| Derivative 4f | A549 (Lung) | 7.5 | ABL1 Kinase (predicted) | [3] |

| HeLa (Cervical) | 9.3 | ABL1 Kinase (predicted) | [3] | |

| MCF-7 (Breast) | 8.9 | ABL1 Kinase (predicted) | [3] | |

| Compound 20b | Various | 0.012 - 0.027 | Tubulin Polymerization | [4] |

Table 2: COX Inhibition by Benzamide and Related Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib (Reference) | >10 | 0.30 | >33.3 | [5] |

| Compound 3e | >100 | 0.57 | >175.4 | [5] |

| Compound 3f | >100 | 0.61 | >163.9 | [5] |

| Compound VIIa | 19.5 | 0.29 | 67.2 | [6] |

Signaling and Experimental Workflow Diagrams

Experimental Protocols

Synthesis of 3-amino-4-bromo-N-cyclohexylbenzamide[7]

This protocol describes a common method for the synthesis of a key N-cyclohexylbenzamide derivative.

Materials:

-

3-amino-4-bromobenzoic acid

-

Cyclohexylamine

-

1-Hydroxybenzotriazole (HOBt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

To a stirred solution of 3-amino-4-bromobenzoic acid (1.0 eq) in anhydrous DCM at room temperature, add HOBt (1.2 eq) and EDCI (1.2 eq).

-

Stir the mixture for 15 minutes to allow for the activation of the carboxylic acid.

-

Add cyclohexylamine (1.1 eq) followed by DIPEA (2.5 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-amino-4-bromo-N-cyclohexylbenzamide as a solid.

In Vitro PARP Inhibition Assay

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PARP enzymes.

Materials:

-

Recombinant human PARP1 or PARP2 enzyme

-

Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

-

NAD+ (PARP substrate)

-

Biotinylated NAD+

-

Streptavidin-coated 96-well plates

-

Detection reagent (e.g., horseradish peroxidase-conjugated anti-PAR antibody)

-

Test compound (N-Cyclohexylbenzamide derivative)

-

Assay buffer

Procedure:

-

Incubate the PARP enzyme with activated DNA in an assay buffer in the wells of a streptavidin-coated 96-well plate.

-

Add the test compound at various concentrations to the wells.

-

Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

-

Stop the reaction and wash the plate to remove unincorporated NAD+.

-